molecular formula C11H9NO3 B14005591 3-Methoxyquinoline-6-carboxylic acid

3-Methoxyquinoline-6-carboxylic acid

Cat. No.: B14005591
M. Wt: 203.19 g/mol
InChI Key: JTNRKWBHLZMCQH-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-6-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a solid quinoline derivative characterized by a carboxylic acid functional group at the 6-position and a methoxy substituent at the 3-position of the quinoline ring system . Quinoline derivatives are a significant class of heterocyclic compounds in medicinal and organic chemistry, serving as valuable scaffolds for the synthesis of more complex molecules and as core structures in bioactive compounds . Researchers utilize this family of compounds in various applications, including the development of novel therapeutic agents. Specifically, structurally related 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives have been investigated for their potential to inhibit P-glycoprotein (P-gp), a key protein associated with multidrug resistance in cancer chemotherapy . These compounds are typically synthesized via methods such as the Doebner reaction for related analogues . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-9-5-8-4-7(11(13)14)2-3-10(8)12-6-9/h2-6H,1H3,(H,13,14)

InChI Key

JTNRKWBHLZMCQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Isomerism and Positional Effects
  • 6-Chloroquinoline-3-carboxylic Acid (CAS 118791-14-3): This compound swaps the substituent positions, with chlorine at position 6 and a carboxylic acid at position 3. The molecular weight (207.61 g/mol) and chlorine’s electron-withdrawing nature contrast with the methoxy group’s electron-donating effects in the target compound. Such positional differences significantly alter solubility and reactivity, as chlorine increases hydrophobicity (LogP ≈ 2.24) compared to methoxy .
  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 28027-16-9): A positional isomer with hydroxy (-OH) and methoxy groups at positions 4 and 6, respectively. The hydroxy group introduces hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions compared to the target compound’s methoxy group .
2.2 Functional Group Variations
  • Methyl Quinoline-6-carboxylate (CAS 53951-84-1): The ester analog of the target compound’s carboxylic acid group. This substitution reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and alters bioavailability. The ester’s lower polarity also increases membrane permeability, making it more suitable for prodrug applications .
  • 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid (CAS 257862-32-1): Features a partially saturated quinoline ring (1,2-dihydro) and a methyl group at position 6. The oxo group at position 2 increases planarity and conjugation, leading to a predicted pKa of -0.44 (high acidity) and a boiling point of 508.9°C, which contrasts with the fully aromatic target compound’s properties .
2.3 Ring System Modifications
  • 3-Methyl-6-isoquinolinecarboxylic Acid (CAS 858646-60-3): The isoquinoline scaffold shifts the nitrogen atom to position 2, altering electronic distribution.
  • 6-Methoxypyridazine-3-carboxylic Acid: Replaces the quinoline ring with a pyridazine (a diazine ring). This reduces aromaticity and introduces two adjacent nitrogen atoms, lowering the compound’s basicity and altering its UV-Vis absorption profile compared to quinoline derivatives .

Key Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa LogP Notable Applications
3-Methoxyquinoline-6-carboxylic Acid C₁₁H₉NO₃ 203.20 (estimated) 3-OCH₃, 6-COOH ~2.5 1.8 Enzyme inhibition, intermediates
6-Chloroquinoline-3-carboxylic Acid C₁₀H₆ClNO₂ 207.61 3-COOH, 6-Cl ~1.9 2.24 Antimicrobial agents
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid C₁₁H₉NO₃ 203.20 2-O, 6-CH₃, 3-COOH -0.44 1.29 Fluorescent probes
3-Methyl-6-isoquinolinecarboxylic Acid C₁₁H₉NO₂ 187.20 3-CH₃, 6-COOH (isoquinoline) ~3.0 2.24 Neurokinin receptor antagonists

Preparation Methods

Doebner Reaction-Based Synthesis

A well-documented method for synthesizing methoxy-substituted quinoline carboxylic acids involves a Doebner-type condensation reaction. This method uses benzaldehyde derivatives, pyruvic acid, and aniline derivatives as starting materials.

Procedure example for 6-methoxy-2-arylquinoline-4-carboxylic acid (closely related analogue):

  • Mix benzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in ethanol.
  • Heat for 30 minutes.
  • Add p-anisidine (methoxy-substituted aniline) and reflux overnight.
  • Cool, filter the precipitate, wash with ethanol and hexane, and recrystallize from ethanol.

This method can be adapted for 3-methoxyquinoline-6-carboxylic acid by selecting appropriate starting materials to place the methoxy and carboxylic acid groups at the desired positions.

Cyclization of o-Amino Acetophenone Derivatives

Another approach involves cyclization of substituted o-amino acetophenone derivatives with enolisable ketones under catalysis by molecular iodine in ethanol. This method forms the quinoline ring and introduces the methoxy and carboxylic acid functionalities through precursor design.

Industrial and Laboratory Preparation Methods

Multi-Step Synthesis via Quinoline Precursors

  • Starting from substituted nitrobenzoic acid derivatives, multi-step reactions including condensation with cyclopropylamine and ethyl 3-(dimethylamino)acrylate are performed.
  • A key step is polyphosphoric acid (PPA)-catalyzed thermal lactamization , which forms the quinoline core.
  • Purification is achieved by column chromatography or preparative HPLC.
  • Reaction parameters such as temperature and solvent polarity are optimized to minimize side products (e.g., 7-[(carboxymethyl)(methyl)amino] derivatives).

Electrophilic Substitution for Functionalization

  • Electrophilic substitution reactions, such as bromination and nitration, are used to selectively functionalize the quinoline ring at positions influenced by the methoxy group.
  • For instance, bromination with Br2/FeBr3 in chloroform at 50°C for 4 hours yields 5-bromo-3-methoxyquinoline-7-carboxylic acid with ~70% yield.
  • Nitration with HNO3/H2SO4 at 0°C for 30 minutes introduces a nitro group at position 8 with ~65% yield.
Reaction Type Reagents & Conditions Product Yield
Bromination Br2 + FeBr3, CHCl3, 50°C, 4 hr 5-Bromo-3-methoxyquinoline-7-carboxylic acid 70%
Nitration HNO3 + H2SO4, 0°C, 30 min 8-Nitro-3-methoxyquinoline-7-carboxylic acid 65%

Derivative Formation: Esterification and Amide Coupling

  • The carboxylic acid group is converted into esters and amides for further synthetic applications.
  • Esterification is performed by treating the acid with thionyl chloride (SOCl2) followed by methanol reflux for 6 hours, yielding methyl 3-methoxyquinoline-7-carboxylate with 92% yield.
  • Amide formation uses EDCl/HOBt coupling reagents in DMF at room temperature for 24 hours to yield 3-methoxyquinoline-7-carboxamide with 88% yield.
Reaction Type Reagents & Conditions Product Yield
Esterification SOCl2 + MeOH, reflux, 6 hr Methyl 3-methoxyquinoline-7-carboxylate 92%
Amide Coupling EDCl + HOBt, DMF, RT, 24 hr 3-Methoxyquinoline-7-carboxamide 88%

Analytical and Purification Techniques

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Notes Yield (%)
1 Doebner condensation Benzaldehyde, pyruvic acid, p-anisidine Ethanol, reflux overnight Forms quinoline core Moderate to high
2 Cyclization of o-amino acetophenone derivatives Molecular iodine, ethanol Heating Quinoline ring formation Variable
3 Electrophilic substitution Br2/FeBr3 or HNO3/H2SO4 50°C or 0°C Selective halogenation/nitration 65-70
4 Esterification SOCl2, MeOH Reflux 6 hr Methyl ester formation 92
5 Amide coupling EDCl, HOBt, DMF RT, 24 hr Amide derivative formation 88

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